N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

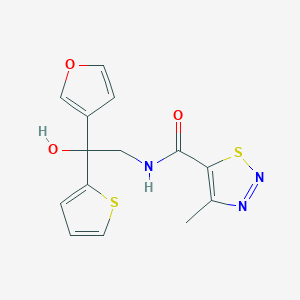

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 5. The amide nitrogen is linked to a 2-hydroxyethyl chain bearing furan-3-yl and thiophen-2-yl substituents (Figure 1).

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S2/c1-9-12(22-17-16-9)13(18)15-8-14(19,10-4-5-20-7-10)11-3-2-6-21-11/h2-7,19H,8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRLOLMPPOFXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol. This can be achieved through a Grignard reaction where furan-3-yl magnesium bromide reacts with thiophene-2-carbaldehyde.

Cyclization: The intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Amidation: The final step involves the amidation of the thiadiazole intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the thiophene ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Reduced forms of the carboxamide group.

Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple heterocyclic rings that can contribute to unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets would depend on the specific biological context being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole Carboxamides

Key Analogs :

- 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides (e.g., 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide): Structure: Features a 1,3,4-thiadiazole ring with an S-alkyl group and carboxamide substituent . Synthesis: Alkylation of thiadiazole-thione intermediates using alkyl halides (e.g., 97% yield for 4a) . Activity: Limited bioactivity data, but thiadiazole derivatives are explored for antimicrobial and anticancer applications .

Thiadiazole derivatives from 4-methyl-2-phenylthiazole-5-carbohydrazide ():

Comparison: The target compound’s 1,2,3-thiadiazole core differs from 1,3,4-thiadiazole analogs in ring connectivity, which may alter electronic properties and binding interactions.

Thiophene-Containing Carboxamides

Key Analogs :

Comparison :

The target compound’s thiophen-2-yl group shares electronic similarity with nitrothiophene analogs but lacks nitro substituents, which are critical for antibacterial activity in . The hydroxyethyl spacer may enhance hydrogen-bonding interactions compared to rigid pyrimidine-thiophene hybrids.

Furan-Containing Derivatives

Key Analogs :

Comparison :

Replacing thiazole with thiadiazole in the target compound introduces additional nitrogen and sulfur atoms, likely increasing polarity and metabolic stability. The furan-3-yl substituent (vs. furan-2-yl in ) may alter π-π stacking interactions with biological targets.

Data Tables

Table 2. Bioactivity Highlights

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring, furan, and thiophene moieties. Its molecular formula is with a molecular weight of approximately 287.35 g/mol. The unique combination of these functional groups contributes to its biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₃S |

| Molecular Weight | 287.35 g/mol |

| Functional Groups | Thiadiazole, Furan, Thiophene |

Antimicrobial Activity

Recent studies indicate that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains. In one study comparing several thiadiazole derivatives, compounds demonstrated significant antibacterial activity against drug-resistant pathogens using the agar well diffusion method .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has also been explored. Research shows that these compounds can inhibit the denaturation of proteins, which is a key factor in inflammation . The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.

Anticancer Activity

Thiadiazole derivatives are recognized for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, a study highlighted the cytotoxic effects of thiadiazole derivatives on various cancer cell lines, with IC50 values indicating moderate to high potency against specific types of cancer .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. This includes binding to enzymes or receptors involved in key signaling pathways that regulate cell growth and inflammation.

Case Study 1: Antibacterial Effects

In a comparative study involving various thiadiazole derivatives against pathogenic bacteria, the compound exhibited significant inhibition zones compared to standard antibiotics like ciprofloxacin and diclofenac sodium. The results underscored its potential as an alternative therapeutic agent for treating bacterial infections resistant to conventional drugs .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of thiadiazole derivatives demonstrated that treatment with these compounds led to a marked reduction in tumor cell viability across several cancer types. Notably, one derivative showed an IC50 value lower than that of established chemotherapeutic agents, suggesting enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, thiadiazole cores are constructed via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., POCl₃) at elevated temperatures (90–100°C). The hydroxyl- and heteroaromatic-substituted ethyl side chain is introduced through nucleophilic substitution or Mannich-type reactions. Post-synthesis, pH adjustment (e.g., ammonia to pH 8–9) precipitates the product, followed by recrystallization using solvents like DMSO/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Essential for confirming the presence of furan (δ 6.5–7.5 ppm for protons), thiophene (δ 7.0–7.5 ppm), and the hydroxyl group (broad peak ~δ 5–6 ppm). The thiadiazole methyl group appears near δ 2.5 ppm .

- FT-IR : Look for absorption bands at ~3400 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (amide C=O), and 1600 cm⁻¹ (C=N/C=S in thiadiazole) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns consistent with the heterocyclic backbone .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR signals) be resolved during structural elucidation?

- Methodology :

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry, bond lengths, and stereochemistry. For instance, X-ray diffraction can resolve ambiguities in hydroxyl group positioning or thiadiazole-thiophene dihedral angles .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals, particularly in crowded aromatic regions .

Q. What strategies optimize the reaction yield and purity of this compound when scaling up synthesis?

- Methodology :

- Reagent Stoichiometry : Excess POCl₃ (3 mol equivalents) ensures complete cyclization of thiosemicarbazides to thiadiazoles .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, while DMF enhances cyclization efficiency during iodine-mediated steps .

- Purification : Gradient recrystallization (e.g., DMSO/water) removes unreacted starting materials, and column chromatography isolates isomers if present .

Q. How do structural modifications (e.g., furan/thiophene substitution) influence biological activity?

- Methodology :

- SAR Studies : Replace furan-3-yl with other heterocycles (e.g., pyrrole, pyrazole) and compare bioactivity via in vitro assays. Evidence from similar thiadiazoles shows that electron-rich substituents (e.g., thiophene) enhance antimicrobial potency by improving membrane interaction .

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO analysis) predict electronic effects of substituents on binding affinity. While not directly applied to this compound in the evidence, such methods are standard for rational drug design .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodology :

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which may explain melting point variations.

- Purity Assessment : HPLC with UV detection (≥98% purity threshold) ensures impurities are not skewing results .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-methyl-1,2,3-thiadiazole derivatives) to contextualize observed deviations .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s biological potential?

- Methodology :

- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols from thiadiazole-antifungal studies .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) establish selectivity indices .

- Enzyme Inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) guided by the compound’s amide/thiadiazole pharmacophore .

Tables of Key Data

| Property | Typical Range/Value | Reference |

|---|---|---|

| Melting Point | 180–190°C (recrystallized) | |

| ¹H NMR (DMSO-d₆) | δ 2.5 (s, 3H, CH₃), 6.8–7.5 (m) | |

| HPLC Purity | ≥98% | |

| X-ray Crystallography | P21/c space group, Z=4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.